6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline
Description
Structure
3D Structure
Properties
CAS No. |
832101-96-9 |
|---|---|
Molecular Formula |
C21H21N3O2 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
6-nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline |
InChI |
InChI=1S/C21H21N3O2/c25-24(26)20-8-9-21-18(14-20)6-7-19(22-21)15-23-12-10-17(11-13-23)16-4-2-1-3-5-16/h1-9,14,17H,10-13,15H2 |
InChI Key |
ACDCXROWTQJSBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)CC3=NC4=C(C=C3)C=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution at the 2-Methyl Position
The 2-chloromethylquinoline intermediate reacts with 4-phenylpiperidine under basic conditions. This method leverages the nucleophilicity of the piperidine’s secondary amine.
- Reactants : 6-nitro-2-(chloromethyl)quinoline and 4-phenylpiperidine.
- Base : Potassium carbonate (K₂CO₃) in acetonitrile.
- Conditions : Reflux at 50°C for 4–12 hours.
- Yield : ~70–85% after silica gel purification.
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the piperidine’s nitrogen attacks the electrophilic chloromethyl carbon, displacing chloride.
Reductive Amination
An alternative approach involves reductive amination between 6-nitro-2-formylquinoline and 4-phenylpiperidine. Sodium borohydride (NaBH₄) or hydrogenation catalysts (e.g., Pd/C) reduce the imine intermediate to the methylene-linked product.
- Reactants : 6-nitro-2-formylquinoline and 4-phenylpiperidine.
- Reducing Agent : NaBH₄ in methanol.
- Conditions : Room temperature, 2 hours.
- Yield : ~65–75% after extraction.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Challenges | Yield |
|---|---|---|---|
| Nucleophilic Substitution | High regioselectivity; scalable conditions | Requires hazardous chloromethyl intermediates | 70–85% |
| Reductive Amination | Avoids halogenated reagents; milder conditions | Lower yields due to imine instability | 65–75% |
Characterization and Validation
Synthetic intermediates and the final product are rigorously characterized:
NMR Spectroscopy :
Mass Spectrometry :
X-ray Diffraction : Confirms crystal structure and substituent orientation in analogous compounds.
Industrial and Green Chemistry Considerations
Recent advancements emphasize solvent-free synthesis and catalytic recycling to enhance sustainability. Microwave-assisted reactions reduce reaction times from hours to minutes, improving energy efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The quinoline core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of 6-amino-2-[(4-phenylpiperidin-1-yl)methyl]quinoline.
Reduction: Formation of 6-amino-2-[(4-phenylpiperidin-1-yl)methyl]quinoline.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
Biological Activities
Research indicates that compounds related to 6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline exhibit various biological activities, particularly in cancer therapeutics. The quinoline scaffold is known to interact with multiple biological targets, including enzymes and receptors involved in cancer progression. Notably, studies have shown that derivatives of this compound may inhibit cell proliferation in specific cancer cell lines, suggesting its potential as an anticancer agent .
Case Study: Anticancer Activity
In a study focusing on ovarian cancer, several quinolone derivatives were screened against SKOV-3 cell lines. One derivative demonstrated a GI50 (the concentration required to inhibit cell growth by 50%) of 17.14 μM, indicating significant anticancer properties. This study highlighted the importance of structural modifications in enhancing the efficacy of quinolone derivatives against cancer cells .
Comparative Analysis with Related Compounds
To understand the potential applications of this compound better, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloro-6-nitro-2-(piperazin-1-YL)quinoline | Chlorine substitution at position 4 | Antimicrobial properties |
| Quinoline, 2-(4-methyl-piperazinyl)-6-nitro | Methyl substitution on piperazine | Neuroactive properties |
| 6-Nitroquinoline derivatives | Various substitutions on quinoline | Diverse pharmacological effects |
This table illustrates how modifications can lead to distinct biological activities while retaining core structural characteristics.
Pharmacological Research Applications
This compound has potential applications in pharmacological research aimed at understanding disease mechanisms and developing novel treatment strategies. Interaction studies focus on its binding affinity to various biological targets implicated in cancer pathways. These studies are crucial for elucidating the mechanism of action and optimizing the compound's efficacy and safety profile in clinical settings .
Mechanism of Action
The mechanism of action of 6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
6-Nitro-2-(Piperazin-1-yl)quinoline
- Substituents : Nitro (position 6), piperazinyl (position 2).
- Molecular Weight : 258.28 g/mol .
- Key Differences : Replaces the 4-phenylpiperidinylmethyl group with a smaller, more polar piperazine ring.
- Biological Relevance : Used in crystallography studies (SHELX software), suggesting stability in solid-state structures . The piperazine group may enhance solubility but reduce lipophilicity compared to the target compound.
(2-(4-Methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (NSC23925 Isomers)
- Substituents : Methoxyphenyl (position 2), piperidinyl (position 4), hydroxyl group.
- Key Differences : Methoxy (electron-donating) vs. nitro (electron-withdrawing) groups; additional hydroxyl moiety.
- Biological Activity : Demonstrates MDR reversal in cancer cells, with isomer-dependent efficacy. The hydroxyl group is critical for activity, suggesting hydrogen bonding plays a role in P-gp interaction .
6-Methoxy-2-Arylquinolines
- Substituents : Methoxy (position 6), aryl (position 2).
- Key Findings: Hydroxyl methyl at position 4 enhances P-gp inhibition.
4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline
Key Observations:
Substituent Position : Position 2 modifications (e.g., piperazinyl vs. phenylpiperidinylmethyl) significantly alter solubility and target engagement.
Electronic Effects: Nitro groups (electron-withdrawing) may reduce electron density in the quinoline ring, affecting π-π stacking with P-gp compared to methoxy derivatives .
Physicochemical Properties
Key Observations:
- The target compound’s higher molecular weight and logP suggest greater lipophilicity, which may favor tissue penetration but reduce aqueous solubility.
- Piperazine-containing analogs (e.g., 6-Nitro-2-(Piperazin-1-yl)quinoline) exhibit improved solubility due to the polar amine groups .
Notes
Data Limitations: Direct studies on this compound are scarce; comparisons rely on structural analogs.
Potential Applications: Hypothesized roles in P-gp inhibition or MDR reversal based on substituent analysis .
Research Gaps : Experimental validation of biological activity, pharmacokinetics, and toxicity is needed.
Biological Activity
6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a nitro group at the 6-position and a piperidine moiety substituted at the 2-position, which are significant for its biological activity. The structural formula can be represented as follows:
Research indicates that quinoline derivatives, including this compound, may exert their effects through various mechanisms:
- Topoisomerase Inhibition : Some quinolines have been shown to inhibit topoisomerases, enzymes critical for DNA replication and repair. This inhibition can lead to apoptosis in cancer cells.
- MicroRNA Modulation : Recent studies suggest that certain quinolone derivatives can modulate microRNA pathways, influencing cancer cell proliferation and survival .
- Caspase Activation : The compound may also activate apoptotic pathways by up-regulating caspases, which are essential for programmed cell death .
Anticancer Activity
A series of studies have evaluated the anticancer potential of this compound against various cancer cell lines. Below is a summary of findings from different studies:
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| SKOV-3 | 17.14 | MicroRNA modulation | |
| MCF-7 | 3.1 | Caspase activation | |
| A549 | 9.96 | Apoptotic pathway activation | |
| HCT-116 | 23 | Topoisomerase-independent mechanism |
Case Study 1: Anticancer Efficacy
In a study focusing on ovarian cancer cell lines (SKOV-3), the compound demonstrated significant cytotoxicity with an IC50 value of 17.14 µM , indicating its potential as an anticancer agent through modulation of microRNA processing .
Case Study 2: Mechanistic Insights
Another investigation revealed that the compound effectively induced apoptosis in breast cancer cells (MCF-7) by significantly increasing the expression levels of caspase proteins while reducing proliferative markers such as Ki67 and PCNA . This suggests that the compound not only inhibits cell growth but also promotes programmed cell death.
Q & A
Q. What are the optimized synthetic routes for 6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline, and how do reaction conditions influence yield?
Answer: The synthesis of quinoline derivatives typically involves nucleophilic substitution or condensation reactions. For example, 6-chloro-2-piperazin-1-yl-quinoline is synthesized via reaction of 6-chloroquinoline with piperazine in anhydrous ethanol or dichloromethane under reflux . Adapting this approach, the nitro group at position 6 could be introduced via nitration of a precursor quinoline, followed by functionalization at position 2 using a Mannich reaction with 4-phenylpiperidine. Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity for nitro group introduction.
- Temperature : Controlled heating (70–90°C) minimizes side reactions like oxidation of the piperidine moiety.
- Catalysts : Lewis acids (e.g., AlCl₃) may facilitate nitration, while bases (e.g., K₂CO₃) aid in alkylation steps.
Yield optimization requires balancing stoichiometry and reaction time, as prolonged heating risks decomposition .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
Answer: A multi-technique approach is recommended:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the presence of the nitro group (deshielded aromatic protons) and the 4-phenylpiperidine moiety (multiplet signals for piperidine protons and aromatic phenyl protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns consistent with the proposed structure.
- X-ray Crystallography : Single-crystal X-ray diffraction provides definitive proof of regiochemistry. Software like SHELXL refines crystallographic data to resolve ambiguities .
- HPLC-PDA : Purity >95% can be validated using reverse-phase HPLC with photodiode array detection, monitoring for byproducts from incomplete nitration or alkylation .
Advanced Research Questions
Q. How can computational tools predict the biological activity and pharmacokinetic properties of this compound?
Answer:
- PASS (Prediction of Activity Spectra for Substances) : Predicts potential targets (e.g., antimicrobial, anticancer) based on structural similarity to known bioactive quinolines. For example, nitro groups enhance antiparasitic activity .
- SwissADME : Evaluates drug-likeness:
- Lipophilicity (LogP) : A LogP >3 suggests membrane permeability but may reduce solubility.
- Bioavailability : The nitro group and piperidine moiety influence absorption (e.g., via hydrogen bonding with transporters).
- CYP450 interactions : Piperidine derivatives often inhibit CYP3A4, requiring metabolic stability assays .
- Molecular Docking : Docking into COX-2 (for anti-inflammatory activity) or dopamine D3 receptors (for neurological applications) can prioritize in vitro testing .
Q. What strategies resolve contradictions in observed bioactivity data across different assays?
Answer: Contradictions may arise from assay-specific conditions (e.g., pH, cell lines). Mitigation strategies include:
- Dose-Response Validation : Confirm activity across multiple concentrations (e.g., IC₅₀ values in antimicrobial vs. cytotoxicity assays) .
- Mechanistic Studies : Use SPR (Surface Plasmon Resonance) to validate direct target binding vs. off-target effects. For example, quinoline derivatives enhancing sperm motility were confirmed via motility assays and calcium flux measurements .
- Structural Analog Comparison : Compare with 6-chloro or 6-methoxy analogs to isolate nitro group contributions .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?
Answer: Key SAR insights for quinolines:
- Position 6 : Nitro groups enhance electron-withdrawing effects, stabilizing interactions with enzymatic active sites (e.g., COX-2 inhibition) .
- Position 2 : Bulky substituents like 4-phenylpiperidine improve receptor selectivity (e.g., dopamine D3 over D2 receptors) by sterically hindering off-target binding .
- Piperidine Modifications : N-alkylation (e.g., cyclopropylmethyl) alters lipophilicity and metabolic stability.
| Derivative | Substituent (Position 6) | Piperidine Modification | Bioactivity (IC₅₀, µM) |
|---|---|---|---|
| Compound A | NO₂ | 4-phenyl | COX-2: 0.063 |
| Compound B | Cl | 4-cyclopropylmethyl | D3 Receptor: 0.12 |
Q. What experimental designs address low crystallinity issues during X-ray structure determination?
Answer:
- Co-crystallization : Add small molecules (e.g., glycerol) to stabilize crystal lattice formation .
- Temperature Gradients : Screen crystallization at 4°C, 25°C, and 37°C to identify optimal nucleation conditions.
- Salt Forms : Convert free base to hydrochloride or phosphate salts to improve crystal packing. SHELXD software can resolve twinned or partial datasets .
Q. How can in vitro and in vivo models be optimized to evaluate neuroprotective potential?
Answer:
- In Vitro :
- SH-SY5Y Neurons : Assess protection against oxidative stress (H₂O₂-induced) via viability assays (MTT) and ROS detection .
- Microglial BV-2 Cells : Measure anti-inflammatory activity (TNF-α suppression) via ELISA.
- In Vivo :
- MPTP-induced Parkinson’s Model : Monitor dopamine levels and motor function recovery. Dose at 10–50 mg/kg (oral) based on LogP-adjusted bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
